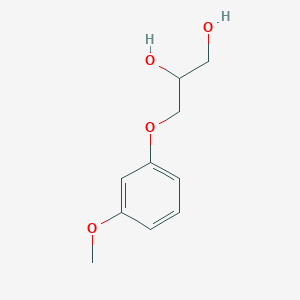

3-(3-Methoxyphenoxy)propane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

17131-51-0 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-(3-methoxyphenoxy)propane-1,2-diol |

InChI |

InChI=1S/C10H14O4/c1-13-9-3-2-4-10(5-9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3 |

InChI Key |

PVXJBKOQPCPILX-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)OCC(CO)O |

Canonical SMILES |

COC1=CC(=CC=C1)OCC(CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(3-Methoxyphenoxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-(3-methoxyphenoxy)propane-1,2-diol, a positional isomer of the well-known expectorant Guaifenesin. Due to the limited availability of specific experimental data for the 3-methoxy isomer, this document leverages data from its more extensively studied ortho-isomer (Guaifenesin) and para-isomer for comparative analysis. This guide includes tabulated chemical identifiers and physicochemical properties, detailed general experimental protocols for characterization, and visualizations of molecular structures and relevant biological pathways. The information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is an organic compound belonging to the class of aryloxypropanediols. It is a structural isomer of Guaifenesin [3-(2-methoxyphenoxy)propane-1,2-diol], a widely used expectorant, and 3-(4-methoxyphenoxy)propane-1,2-diol. The position of the methoxy group on the phenoxy ring—ortho, meta, or para—can significantly influence the molecule's physical, chemical, and biological properties.[1] This guide focuses on the meta-isomer, this compound, providing a detailed summary of its known chemical properties and offering context through comparison with its isomers.

Chemical Identification and Properties

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Guaifenesin Meta-Isomer |

| CAS Number | 17131-51-0 |

| Molecular Formula | C10H14O4 |

| Molecular Weight | 198.22 g/mol |

| InChI Key | PVXJBKOQPCPILX-UHFFFAOYSA-N |

Physicochemical Data

Quantitative experimental data for this compound is not extensively available in the public domain. The following table presents the available data for this compound and provides comparative data for its ortho (Guaifenesin) and para isomers.

| Property | This compound | 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin) | 3-(4-Methoxyphenoxy)propane-1,2-diol |

| Melting Point | Data not available | 77-82 °C | Data not available |

| Boiling Point | Data not available | 215 °C at 19 mmHg | Data not available |

| Water Solubility | Data not available | 50 mg/mL at 25°C[2] | Data not available |

| logP (predicted) | 0.6[3] | 1.4 | 0.6[4] |

| pKa (predicted) | Data not available | 3.36 ± 0.60 | Data not available |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the literature, standard methodologies for the characterization of organic compounds are applicable.

Synthesis of Aryloxypropanediols

A general and environmentally conscious method for the synthesis of aryloxypropanediols involves a one-pot reaction of glycerol with a substituted phenol.[5]

Workflow for the Synthesis of 3-(Aryloxy)propane-1,2-diols:

Caption: General workflow for the one-pot synthesis of aryloxypropanediols.

Protocol:

-

Glycerol, 3-methoxyphenol, and diethyl carbonate are combined in a reaction vessel with a catalytic amount of a base, such as potassium carbonate.

-

The mixture is heated under solvent-free conditions.

-

Upon completion of the reaction, the mixture is cooled and the crude product is extracted using a suitable organic solvent like ethyl acetate.

-

The final product is purified by recrystallization.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.[6][7][8]

Protocol:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).[6]

-

The temperature is raised slowly and steadily.

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[6]

Determination of Boiling Point

For liquid compounds, the boiling point can be determined at a given pressure using a micro-boiling point or distillation method.[9][10][11]

Protocol (Micro method):

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube or a similar apparatus.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Determination of Water Solubility

The solubility of a compound in water provides insight into its polarity.[13][14]

Protocol:

-

A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.

-

Water is added in small, incremental portions (e.g., 0.25 mL).

-

After each addition, the test tube is vigorously shaken.

-

The solubility is observed and can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by measuring the amount of substance that dissolves in a given volume of water.

Positional Isomerism

The chemical properties of methoxyphenoxypropane-1,2-diol are influenced by the position of the methoxy group on the benzene ring. The diagram below illustrates the ortho, meta, and para isomers.

Caption: Positional isomers of methoxyphenoxypropane-1,2-diol.

Potential Biological Activity and Signaling Pathways

There is no specific information in the literature regarding the biological activity or mechanism of action of this compound. However, given its structural similarity to Guaifenesin, it is plausible that it may exhibit similar expectorant properties.

The proposed mechanism of action for Guaifenesin involves the stimulation of the gastric mucosa, which in turn initiates a reflex secretion of respiratory tract fluid via the vagus nerve (the gastro-pulmonary reflex).[15] This increases the volume and reduces the viscosity of bronchial secretions, thereby promoting their removal through ciliary action and coughing.[15][16][17]

Caption: Proposed mechanism of action for Guaifenesin (ortho-isomer).

Disclaimer: This pathway is described for the ortho-isomer (Guaifenesin). The biological activity of the meta-isomer has not been reported and may differ.

Conclusion

This compound is a compound of interest due to its relationship with the active pharmaceutical ingredient Guaifenesin. This guide has compiled the available chemical data for this meta-isomer, highlighting the current gaps in the literature regarding its specific physicochemical properties and biological activity. The provided general experimental protocols offer a framework for the synthesis and characterization of this and similar compounds. Further research is warranted to fully elucidate the properties of this compound and to explore its potential applications.

References

- 1. This compound | 17131-51-0 | Benchchem [benchchem.com]

- 2. 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+% | Fisher Scientific [fishersci.ca]

- 3. PubChemLite - this compound (C10H14O4) [pubchemlite.lcsb.uni.lu]

- 4. 3-(4-Methoxyphenoxy)-1,2-propanediol | C10H14O4 | CID 28301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. Guaifenesin - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Guaifenesin? [synapse.patsnap.com]

- 17. droracle.ai [droracle.ai]

In-Depth Structural Analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol: A Technical Guide

This technical guide provides a comprehensive structural analysis of 3-(3-Methoxyphenoxy)propane-1,2-diol, a member of the aryloxypropanediol class of organic compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the compound's physicochemical properties, spectroscopic profile, synthesis, and analytical methodologies.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [2] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 17131-51-0 | [1] |

| InChIKey | PVXJBKOQPCPILX-UHFFFAOYSA-N | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in water (50 mg/ml at 25°C for the ortho isomer), methanol, DMSO (40 mg/ml at 25°C for the ortho isomer), DMF, ethanol (50 mg/ml for the ortho isomer), glycerol, and glycol[3]. | |

| Predicted XlogP | 0.6 | [2] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental to the structural elucidation of this compound. The following sections detail the expected spectral characteristics based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propanediol moiety. The aromatic protons are anticipated to resonate in the downfield region (typically δ 6.5-7.5 ppm)[1]. The methoxy group protons would likely appear as a singlet around δ 3.8 ppm, while the protons on the propane-1,2-diol backbone would exhibit more complex splitting patterns in the upfield region[1].

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, with aromatic carbons resonating between 100-165 ppm and the aliphatic carbons of the methoxy and propanediol groups appearing at higher field strengths[1].

Predicted NMR Chemical Shifts:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 100 - 130 |

| Aromatic C-O | - | 155 - 165 |

| Aromatic C-OCH₃ | - | 158 - 162 |

| Methoxy (-OCH₃) | ~3.8 | ~55 |

| -OCH₂- | ~4.0 | ~70 |

| -CH(OH)- | ~3.9 | ~73 |

| -CH₂OH | ~3.6 | ~63 |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups.

Expected Vibrational Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, hydrogen-bonded | 3600 - 3200 (broad) |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-O (ether, aromatic) | Asymmetric Stretching | 1275 - 1200 |

| C-O (ether, aromatic) | Symmetric Stretching | 1075 - 1020 |

| C-O (alcohol) | Stretching | 1260 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 198. The fragmentation pattern would likely involve cleavage of the ether linkage and loss of water from the diol moiety. Predicted m/z values for common adducts are [M+H]⁺ at 199.09648 and [M+Na]⁺ at 221.07842[2].

Synthesis and Analytical Protocols

Synthesis Protocol

A common and effective method for the synthesis of 3-aryloxy-propane-1,2-diols is the nucleophilic ring-opening of an epoxide with a phenoxide[1].

Reaction Scheme:

References

Spectroscopic Profile of 3-(3-Methoxyphenoxy)propane-1,2-diol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Chemical Formula: C₁₀H₁₄O₄

Molecular Weight: 198.22 g/mol [1]

InChI Key: PVXJBKOQPCPILX-UHFFFAOYSA-N[1]

SMILES: COC1=CC(=CC=C1)OCC(CO)O[2]

Spectroscopic Data

The following sections present a summary of the available and predicted spectroscopic data for 3-(3-Methoxyphenoxy)propane-1,2-diol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for this compound is not prevalent in the reviewed literature, the expected chemical shifts can be inferred based on the structure.[1]

¹H NMR (Proton NMR): The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propane-1,2-diol moiety.[1] The chemical shifts (δ) are influenced by the electronic environment of the protons.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide signals corresponding to each unique carbon atom in the molecule, including those in the aromatic ring, the methoxy group, and the propane-1,2-diol chain.

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound is available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 199.09648 |

| [M+Na]⁺ | 221.07842 |

| [M-H]⁻ | 197.08192 |

| [M+NH₄]⁺ | 216.12302 |

| [M+K]⁺ | 237.05236 |

| [M+H-H₂O]⁺ | 181.08646 |

| [M]⁺ | 198.08865 |

| Data sourced from PubChem[2] |

Under electron ionization (EI), the molecular ion ([M]⁺) can be expected to fragment, producing characteristic ions. Potential fragmentation patterns could include:[1]

| m/z | Possible Fragment Ion |

| 198 | [M]⁺ (Molecular ion) |

| 137 | [M - CH₂OH - H₂O]⁺ |

| 124 | [CH₃OC₆H₄O]⁺ |

| 109 | [C₇H₉O]⁺ |

| 77 | [C₆H₅]⁺ |

| Data sourced from Benchchem[1] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1250-1000 |

| C-O (alcohol) | Stretching | 1260-1000 |

| Expected ranges based on general IR correlation tables. |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available in the searched literature. However, a general methodology can be outlined based on the synthesis of related aryloxypropanediols.[1]

Synthesis

A common and effective method for synthesizing 3-aryloxy-propane-1,2-diols is through the nucleophilic ring-opening of an epoxide with a phenoxide.[1]

-

Deprotonation: 3-methoxyphenol is deprotonated using a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the 3-methoxyphenoxide nucleophile.[1]

-

Nucleophilic Attack: The generated phenoxide attacks a three-carbon epoxide, such as glycidol or epichlorohydrin, in a nucleophilic substitution (SN2) reaction on the strained three-membered ring.[1] This step is crucial for establishing the desired connectivity.

-

Work-up and Purification: The reaction mixture is then worked up to neutralize any remaining base and remove salts. The crude product is purified, typically by flash chromatography, to isolate the this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For more detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.[1]

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

Infrared Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained from a thin film of the neat liquid (if applicable), as a KBr pellet for a solid, or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Physical Properties of 3-(3-Methoxyphenoxy)propane-1,2-diol

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-(3-Methoxyphenoxy)propane-1,2-diol. Intended for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines relevant experimental protocols, and presents logical workflows for compound characterization.

Introduction

This compound is an organic compound and a positional isomer of the well-known expectorant Guaifenesin (which is the ortho-isomer, 3-(2-methoxyphenoxy)propane-1,2-diol).[1] As a member of the aryloxypropanediol class of molecules, its physical properties are of interest for various applications in medicinal chemistry and material science.[1] The position of the methoxy group on the phenoxy ring significantly influences the compound's physical and chemical characteristics.[1] Detailed experimental characterization of the meta-isomer is less prevalent in scientific literature compared to its ortho and para counterparts.[1] This guide aims to collate the available information and provide a framework for its further study.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 1,2-Propanediol, 3-(m-methoxyphenoxy)-, Guaifenesin Meta-Isomer |

| CAS Number | 17131-51-0[1][2] |

| Chemical Formula | C₁₀H₁₄O₄[1][2] |

| Molecular Weight | 198.22 g/mol [1][2] |

| InChI Key | PVXJBKOQPCPILX-UHFFFAOYSA-N[1] |

Physical Properties

Quantitative experimental data for this compound is limited. The following table summarizes the available data and includes values for the ortho (Guaifenesin) and para isomers for comparative purposes.

| Property | This compound (meta-isomer) | 3-(2-Methoxyphenoxy)propane-1,2-diol (ortho-isomer) | 3-(4-Methoxyphenoxy)propane-1,2-diol (para-isomer) |

| Melting Point | Data not available | 77.0-86.0 °C | 77-79 °C |

| Boiling Point | Data not available | 215 °C at 19 mmHg | 176-178 °C at 2.5 Torr |

| Density | Data not available | Data not available | Data not available |

| Solubility | Data not available | Soluble in water (50 mg/ml at 25°C), methanol, DMSO (40 mg/ml at 25°C), DMF, ethanol (50 mg/ml), glycerol and glycol.[3][4] | Data not available |

| Predicted XlogP | 0.6 | 1.4 | 0.6 |

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, gently grind the crystalline sample in a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, then slow the rate to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or reaction vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Clamps and stand

Procedure:

-

Place a small amount (approximately 0.5 mL) of the liquid sample into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gradually. As the liquid heats, air will slowly bubble out of the inverted capillary tube.

-

Continue heating until a steady stream of bubbles emerges from the capillary tube.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Volumetric flasks and pipettes

-

Stirring apparatus (e.g., magnetic stirrer and stir bars)

-

Constant temperature bath or shaker

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Isothermal Equilibrium Method):

-

Prepare saturated solutions by adding an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a series of vials.

-

Seal the vials and place them in a constant temperature bath or shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. It may be necessary to filter the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC with a standard curve).

-

Calculate the solubility in units such as mg/mL or mol/L.

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel or under-characterized compound like this compound.

Workflow for Physical Property Characterization

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound. While there is a notable lack of extensive experimental data for this specific meta-isomer, this document provides a foundation for future research by presenting data from its isomers for comparison and by outlining standard experimental protocols for its characterization. The provided workflow diagram offers a logical progression for the systematic investigation of this and other similar compounds. Further experimental investigation is necessary to fully elucidate the physical properties of this compound and to understand the structure-property relationships within this class of compounds.

References

- 1. This compound | 17131-51-0 | Benchchem [benchchem.com]

- 2. 17131-51-0 CAS MSDS (1,2-Propanediol, 3-(m-methoxyphenoxy)-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+% | Fisher Scientific [fishersci.ca]

- 4. 3-(2-Methoxyphenoxy)-1,2-propanediol, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol from Glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 3-(3-methoxyphenoxy)propane-1,2-diol, a structural isomer of the common expectorant Guaifenesin, starting from the bio-renewable feedstock, glycerol. This document details the experimental protocols, presents quantitative data for key reaction steps, and illustrates the synthetic workflow and relevant physiological mechanisms.

Introduction

This compound is a vicinal diol and an aromatic ether. Its structural similarity to Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) suggests potential applications in pharmaceutical research as an expectorant, muscle relaxant, or as a key intermediate in the synthesis of more complex molecules.[1][2] The use of glycerol as a starting material is of significant interest due to its low cost and availability as a byproduct of biodiesel production, positioning this synthesis within the framework of green and sustainable chemistry.

This guide focuses on a robust and scalable two-step synthetic pathway:

-

Chlorination of Glycerol: Selective conversion of glycerol to 3-chloro-1,2-propanediol (α-chlorohydrin).

-

Williamson Ether Synthesis: Coupling of 3-chloro-1,2-propanediol with 3-methoxyphenol to form the target ether linkage.

Synthetic Pathway Overview

The overall transformation from glycerol to this compound is outlined below. The process begins with the activation of glycerol via chlorination, followed by a nucleophilic substitution reaction with the sodium salt of 3-methoxyphenol.

References

The Biological Activity of Aryloxypropanediols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of aryloxypropanediols, a class of compounds with diverse pharmacological applications. This document details their mechanisms of action, quantitative activity data, and the experimental protocols used to evaluate their effects.

Introduction to Aryloxypropanediols

Aryloxypropanediols are a class of chemical compounds characterized by a propanediol backbone with an ether linkage to an aryl group. This structural motif is the basis for a variety of therapeutic agents with activities ranging from skeletal muscle relaxation and expectorant effects to antimicrobial properties. Key members of this class include mephenesin, methocarbamol, guaifenesin, and chlorphenesin. Their biological effects are largely determined by the nature and substitution of the aromatic ring and modifications to the propanediol moiety.

Key Biological Activities and Mechanisms of Action

The biological activities of aryloxypropanediols are diverse, with specific compounds exhibiting distinct pharmacological profiles.

Skeletal Muscle Relaxant Activity

Certain aryloxypropanediols, notably mephenesin and its carbamate derivative methocarbamol, are recognized for their centrally acting muscle relaxant properties.

Mephenesin: Mephenesin is believed to exert its muscle relaxant effects by potentiating GABAergic transmission in the central nervous system (CNS).[1] It is thought to act on internuncial neurons in the spinal cord, leading to a decrease in muscle tone and alleviation of muscle spasms.[1] By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS, mephenesin reduces neuronal excitability.[1]

Methocarbamol: A carbamate derivative of guaifenesin, methocarbamol also acts as a central muscle relaxant.[2] Its precise mechanism of action is not fully elucidated but is thought to involve general CNS depression.[2] Studies have shown that (+)-R-methocarbamol has a higher muscle relaxant activity compared to the racemic mixture or the (-)-S-enantiomer.[3]

Signaling Pathway: Mephenesin's Potentiation of GABAergic Transmission

Expectorant Activity

Guaifenesin is widely used as an expectorant to help clear mucus from the airways. Its mechanism is thought to involve a neurally mediated pathway known as the gastro-pulmonary reflex.[4][5]

Guaifenesin: Oral administration of guaifenesin is believed to irritate the gastric mucosa, which in turn stimulates vagal afferent nerve fibers.[4] This sensory input to the CNS triggers a reflex efferent parasympathetic stimulation of the bronchial glands, leading to an increase in the volume and a decrease in the viscosity of bronchial secretions.[5] This makes the mucus easier to clear from the airways by coughing.

Workflow: Guaifenesin's Gastro-Pulmonary Reflex

Antimicrobial Activity

Certain aryloxypropanediols, such as chlorphenesin and some synthetic derivatives, exhibit antimicrobial properties.

Chlorphenesin: This compound is used as a preservative in cosmetic and pharmaceutical products due to its broad-spectrum activity against bacteria and fungi.[6] It is effective against both Gram-positive and Gram-negative bacteria.[7][8]

Synthetic 1,3-bis(aryloxy)propan-2-amines: Studies have shown that some synthetic derivatives of aryloxypropanediols possess potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of selected aryloxypropanediols.

Table 1: Muscle Relaxant and Related Activities

| Compound | Activity | Experimental Model | Quantitative Data | Reference(s) |

| Methocarbamol | Inhibition of muscle spindle resting discharge | Murine extensor digitorum longus muscle | IC50 ≈ 300 µM | [10][11] |

Note: Specific in vivo ED50 values for the muscle relaxant effects of mephenesin and methocarbamol from rotarod studies were not available in the reviewed literature.

Table 2: Antimicrobial Activity of Chlorphenesin

| Microorganism | Activity | Quantitative Data (MIC) | Reference(s) |

| Staphylococcus aureus | Antibacterial | Several mg/mL | [1] |

| Candida albicans | Antifungal | Several mg/mL | [1] |

Note: MIC values for chlorphenesin can vary depending on the specific strain and testing conditions.[1]

Table 3: Antibacterial Activity of Synthetic 1,3-bis(aryloxy)propan-2-amines

| Compound | Bacterial Strain | Quantitative Data (MIC in µg/mL) | Quantitative Data (MIC in µM) | Reference(s) |

| CPD20 | S. pyogenes | 2.5 | 6.58 | [9] |

| CPD20 | S. aureus | 2.5 | 6.58 | [9] |

| CPD20 | E. faecalis | 5 | 13.16 | [9] |

| CPD20 | MRSA (all tested strains) | 2.5 | 6.58 | [9] |

| CPD22 | S. pyogenes | 2.5 | 5.99 | [9] |

| CPD22 | S. aureus | 5 | 11.97 | [9] |

| CPD22 | E. faecalis | 5 | 11.97 | [9] |

| CPD22 | MRSA (some strains) | 2.5 - 5 | 5.99 - 11.97 | [9] |

| CPD18 | S. aureus & S. pyogenes | 10 | 28.68 | [9] |

| CPD21 | S. aureus & S. pyogenes | 10 | 26.32 | [9] |

Experimental Protocols

Evaluation of Skeletal Muscle Relaxant Activity: The Rotarod Test

The rotarod test is a standard method for assessing motor coordination and the effects of muscle relaxant drugs in rodents.

Principle: A rodent is placed on a rotating rod. The time the animal is able to stay on the rod before falling is measured. A decrease in this time after drug administration indicates impaired motor coordination, which is an indicator of muscle relaxant activity.

Apparatus:

-

Rotarod apparatus with a rotating rod (typically 2-3 cm in diameter) with adjustable speed.

-

Timer.

-

Animal cages.

Procedure:

-

Animal Acclimatization: Allow the animals (e.g., mice) to acclimatize to the experimental room for at least one hour before testing.

-

Training Phase:

-

Set the rotarod to a constant speed (e.g., 20-25 rpm).

-

Place each mouse individually on the rotating rod.

-

Conduct three training trials with a 10-15 minute interval between each trial.

-

Record the latency to fall for each mouse. Animals that are unable to remain on the rod for a predetermined time (e.g., 3-5 minutes) may be excluded.

-

-

Drug Administration:

-

Administer the test compound (e.g., methocarbamol) or vehicle control to the trained animals via an appropriate route (e.g., intraperitoneal injection).

-

-

Test Phase:

-

At a predetermined time after drug administration (e.g., 30 minutes), place each mouse back on the rotarod.

-

Record the time each animal remains on the rotating rod. A cut-off time (e.g., 5 minutes) is typically set.

-

-

Data Analysis:

-

Compare the fall-off times of the drug-treated group with the control group. A statistically significant decrease in the time spent on the rod in the treated group is indicative of muscle relaxant effects.

-

If multiple doses are tested, an ED50 (the dose that causes 50% of the animals to fall from the rod within a specific time) can be calculated.

-

Determination of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials:

-

96-well microtiter plates.

-

Sterile culture broth (e.g., Mueller-Hinton Broth).

-

Standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Stock solution of the test compound.

-

Multichannel pipette.

-

Incubator.

Procedure:

-

Preparation of Antimicrobial Dilutions:

-

Add a specific volume of sterile broth to all wells of the microtiter plate, except for the first column.

-

Add twice the highest desired final concentration of the test compound to the first column.

-

Perform serial twofold dilutions by transferring a specific volume of the compound solution from one column to the next, mixing well at each step.

-

-

Inoculation:

-

Prepare a standardized inoculum of the test microorganism in sterile broth.

-

Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

-

-

Reading of Results:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Structure-Activity Relationships

The biological activity of aryloxypropanediols is significantly influenced by their chemical structure.

-

Muscle Relaxant Activity: The presence of a carbamate group, as in methocarbamol, is thought to enhance the duration of action compared to the parent diol, mephenesin.

-

Antimicrobial Activity: For synthetic 1,3-bis(aryloxy)propan-2-amines, the nature of the aryl substituents plays a crucial role in their antibacterial potency.[9] Further quantitative structure-activity relationship (QSAR) studies could help in the design of more potent antimicrobial agents based on this scaffold.

Conclusion

Aryloxypropanediols represent a versatile class of compounds with a range of clinically relevant biological activities. Their mechanisms of action, while not fully understood for all members, involve interactions with the central nervous system and peripheral tissues. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation and optimization of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 3. Muscle relaxant activity of methocarbamol enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure activity relationship and drug design: A Review | Semantic Scholar [semanticscholar.org]

- 6. zleygroup.com [zleygroup.com]

- 7. In vitro study to evaluate the antimicrobial activity of various multifunctional cosmetic ingredients and chlorphenesin on bacterial species at risk in the cosmetic industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effect of methocarbamol and mexiletine on murine muscle spindle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Positional Isomerism of Methoxyphenoxy-propane-1,2-diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological properties of positional isomers of methoxyphenoxy-propane-1,2-diols. This class of compounds, most notably represented by guaifenesin, holds significant interest in medicinal chemistry due to its expectorant and muscle relaxant properties. Understanding the influence of the methoxy group's position on the phenoxy ring is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Introduction to Methoxyphenoxy-propane-1,2-diol Isomers

The core structure of methoxyphenoxy-propane-1,2-diol consists of a methoxyphenol moiety linked via an ether bond to a propane-1,2-diol backbone. Positional isomerism arises from the location of the methoxy group on the aromatic ring (ortho, meta, or para) and the attachment point of the phenoxy group to the propane-diol chain. This guide focuses on the four primary isomers:

-

3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin, ortho-isomer): The most well-known isomer, widely used as an expectorant.[1]

-

3-(3-Methoxyphenoxy)propane-1,2-diol (meta-isomer): A less studied isomer.

-

3-(4-Methoxyphenoxy)propane-1,2-diol (para-isomer): Another isomer with limited characterization in the literature.

-

2-(2-Methoxyphenoxy)propane-1,3-diol: An isomer of guaifenesin where the phenoxy group is attached to the central carbon of the propane-diol chain.

Synthesis of Positional Isomers

The most common and versatile method for synthesizing 3-(methoxyphenoxy)propane-1,2-diols is the Williamson ether synthesis.[2][3][4][5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, a methoxyphenoxide reacts with a three-carbon electrophile, such as epichlorohydrin or glycidol, under basic conditions.[1][7]

General Synthetic Workflow

The overall synthetic strategy for the ortho, meta, and para isomers is depicted below.

Caption: General workflow for the synthesis of 3-(methoxyphenoxy)propane-1,2-diols.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(2-Methoxyphenoxy)propane-1,2-diol (ortho-isomer)

This protocol is adapted from the well-established synthesis of guaifenesin.

-

Phenoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methoxyphenol (1.0 eq.) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF). Add a strong base, such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.), and stir the mixture at room temperature for 30 minutes to form the sodium or potassium 2-methoxyphenoxide.[1]

-

Nucleophilic Substitution: To the stirred solution, add (±)-epichlorohydrin (1.05 eq.) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 80-100 °C and maintain it for 4-6 hours.

-

Hydrolysis and Workup: Cool the reaction mixture to room temperature and add water to dissolve any inorganic salts. If DMF was used as the solvent, perform an aqueous workup by extracting the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to yield pure 3-(2-methoxyphenoxy)propane-1,2-diol.

Protocol 2: Synthesis of this compound (meta-isomer)

This protocol is a modification of the general Williamson ether synthesis for the meta-isomer.[7]

-

Phenoxide Formation: Following the procedure in Protocol 1, react 3-methoxyphenol (1.0 eq.) with sodium hydroxide (1.1 eq.) in DMF at room temperature for 30 minutes.

-

Nucleophilic Substitution: Add (±)-glycidol (1.1 eq.) dropwise to the reaction mixture. Heat the mixture to 90-110 °C for 6-8 hours. The use of glycidol instead of epichlorohydrin can offer a more direct route to the diol.[7]

-

Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure meta-isomer.

Protocol 3: Synthesis of 3-(4-Methoxyphenoxy)propane-1,2-diol (para-isomer)

This protocol is adapted from general procedures for Williamson ether synthesis.

-

Phenoxide Formation: Dissolve 4-methoxyphenol (1.0 eq.) in a mixture of water and a phase-transfer catalyst such as tetrabutylammonium bromide. Add sodium hydroxide (1.2 eq.) and stir until a homogenous solution is obtained.

-

Nucleophilic Substitution: Add epichlorohydrin (1.1 eq.) and heat the mixture to reflux (around 100 °C) for 3-5 hours with vigorous stirring.

-

Workup: Cool the reaction to room temperature. Extract the product with an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like isopropanol or by column chromatography to yield the pure para-isomer.

Protocol 4: Synthesis of 2-(2-Methoxyphenoxy)propane-1,3-diol

The synthesis of this isomer requires a different starting material for the three-carbon backbone.

-

Phenoxide Formation: Prepare sodium 2-methoxyphenoxide as described in Protocol 1.

-

Nucleophilic Substitution: Add 1,3-dichloro-2-propanol (1.0 eq.) to the phenoxide solution in DMF. Heat the reaction mixture to 100-120 °C for 8-12 hours.

-

Hydrolysis and Workup: After cooling, pour the reaction mixture into water and extract with ether. Wash the ethereal solution with a dilute sodium hydroxide solution to remove any unreacted 2-methoxyphenol, followed by a wash with water. Dry the organic layer over anhydrous potassium carbonate and evaporate the solvent.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(2-methoxyphenoxy)propane-1,3-diol.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for the four positional isomers.

Table 1: General Physicochemical Properties

| Isomer | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| ortho | 3-(2-Methoxyphenoxy)propane-1,2-diol | C₁₀H₁₄O₄ | 198.22 | 93-14-1 | 79-82 |

| meta | This compound | C₁₀H₁₄O₄ | 198.22 | 17131-51-0 | Not Available |

| para | 3-(4-Methoxyphenoxy)propane-1,2-diol | C₁₀H₁₄O₄ | 198.22 | 17131-52-1 | 76-80[6] |

| 1,3-diol | 2-(2-Methoxyphenoxy)propane-1,3-diol | C₁₀H₁₄O₄ | 198.22 | 14007-09-1 | >52 (dec.) |

Table 2: ¹H NMR Spectroscopic Data (δ, ppm)

| Isomer | Aromatic Protons | -OCH₃ | -OCH₂- | -CH(OH)- | -CH₂OH |

| ortho | ~6.8-7.0 (m, 4H) | ~3.8 (s, 3H) | ~4.0-4.1 (m, 2H) | ~3.9-4.0 (m, 1H) | ~3.6-3.7 (m, 2H) |

| meta | ~6.4-7.2 (m, 4H) | ~3.7 (s, 3H) | ~3.9-4.0 (m, 2H) | ~3.8-3.9 (m, 1H) | ~3.5-3.6 (m, 2H) |

| para | ~6.8 (d, 2H), ~6.9 (d, 2H) | ~3.7 (s, 3H) | ~3.9 (d, 2H) | ~4.0 (m, 1H) | ~3.6 (dd, 2H) |

| 1,3-diol | ~6.8-7.1 (m, 4H) | ~3.8 (s, 3H) | - | ~4.5 (m, 1H) | ~3.8-3.9 (m, 4H) |

Note: NMR data are approximate and can vary based on solvent and instrument.

Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)

| Isomer | Aromatic C | -OCH₃ | -OCH₂- | -CH(OH)- | -CH₂OH |

| ortho | ~112, 115, 121, 122, 148, 150 | ~56 | ~71 | ~70 | ~64 |

| meta | ~102, 107, 108, 130, 157, 160 | ~55 | ~70 | ~70 | ~63 |

| para | ~115, 116, 153, 154 | ~56 | ~71 | ~70 | ~64 |

| 1,3-diol | ~113, 118, 121, 122, 147, 150 | ~56 | - | ~80 | ~62 |

Note: NMR data are approximate and can vary based on solvent and instrument.

Table 4: Mass Spectrometry Fragmentation Data (m/z)

| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |

| ortho | 198 | 124, 109, 77 |

| meta | 198 | 137, 124, 109, 77[7] |

| para | 198 | 124, 109[8] |

| 1,3-diol | 198 | Not Available |

Pharmacological Activity and Signaling Pathways

The pharmacological profile of these isomers is not extensively studied, with the exception of guaifenesin.

Expectorant Activity

Guaifenesin's primary clinical use is as an expectorant. It is believed to work by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. This may be mediated by stimulation of the gastric mucosa, leading to a reflex stimulation of bronchial secretions (gastropulmonary reflex).[9][10]

Muscle Relaxant Activity

Guaifenesin and related compounds, such as mephenesin, are known to possess centrally acting muscle relaxant properties.[9][10] This effect is thought to be mediated through the depression of nerve impulse transmission in the spinal cord, brain stem, and subcortical areas of the brain.[3] Some evidence suggests that guaifenesin may act as an antagonist at the NMDA receptor, which could contribute to its muscle relaxant and potential anticonvulsant effects.[11][12][13]

The comparative muscle relaxant activities of the meta and para isomers have not been well-documented. However, based on the SAR of related compounds, it is plausible that they may also exhibit some degree of muscle relaxant effects.

Proposed Signaling Pathway for Muscle Relaxation

The following diagram illustrates a proposed signaling pathway for the muscle relaxant effects of guaifenesin, involving the antagonism of the NMDA receptor.

Caption: Proposed mechanism of muscle relaxation via NMDA receptor antagonism.

Conclusion

The positional isomerism of methoxyphenoxy-propane-1,2-diols presents a rich area for further research. While the ortho-isomer, guaifenesin, is a well-established pharmaceutical, the pharmacological profiles of the meta, para, and 2-phenoxy-1,3-diol isomers remain largely unexplored. The synthetic protocols outlined in this guide provide a framework for the preparation of these compounds, enabling further investigation into their structure-activity relationships. A deeper understanding of how the position of the methoxy group influences receptor binding and biological activity could lead to the development of novel therapeutics with improved efficacy and safety profiles. Future research should focus on the systematic pharmacological screening of these isomers and the elucidation of their precise mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. This compound | 17131-51-0 | Benchchem [benchchem.com]

- 8. 3-(4-Methoxyphenoxy)-1,2-propanediol | C10H14O4 | CID 28301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Guaifenesin - Wikipedia [en.wikipedia.org]

- 10. Efficacy and safety of guaifenesin for upper back, neck, and shoulder pain: a Phase II proof-of-concept, multicenter, placebo-controlled, repeat-dose, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. researchgate.net [researchgate.net]

Technical Guide: 3-(3-Methoxyphenoxy)propane-1,2-diol as a Process-Related Impurity in Guaifenesin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaifenesin, chemically known as 3-(2-methoxyphenoxy)propane-1,2-diol, is a widely used expectorant in cough and cold formulations. The control of impurities in active pharmaceutical ingredients (APIs) like guaifenesin is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. One such process-related impurity is 3-(3-Methoxyphenoxy)propane-1,2-diol , a positional isomer of the active molecule.

This technical guide provides an in-depth analysis of this specific impurity, covering its origin, regulatory limits, and analytical control strategies. Positional isomers, which share the same molecular formula but differ in the substitution pattern on an aromatic ring, can have different physicochemical and pharmacological properties, making their control essential.

Origin and Formation of the Impurity

The primary route for the synthesis of guaifenesin is the Williamson ether synthesis. This process involves the reaction of 2-methoxyphenol (guaiacol) with a three-carbon epoxide, such as glycidol or epichlorohydrin, under basic conditions.

The formation of the this compound impurity is a direct consequence of impurities present in the starting materials. Specifically, the presence of the positional isomer 3-methoxyphenol in the guaiacol raw material will lead to its reaction alongside guaiacol, producing the corresponding isomeric impurity.

Regulatory Landscape and Quantitative Data

Positional isomers like this compound are often controlled as unspecified or "other" impurities in pharmacopeial monographs unless they are known to be toxic or are typically present at significant levels. The acceptance criteria are guided by the International Council for Harmonisation (ICH) Q3A guidelines, which set thresholds for reporting, identification, and qualification of impurities.

The limits for this impurity fall under the general monograph specifications for unspecified impurities in major pharmacopeias.

| Pharmacopeia | Impurity Category | Acceptance Criterion (% w/w) | Citation |

| European Pharmacopoeia (Ph. Eur.) | Unspecified Impurities | ≤ 0.10 | [1] |

| United States Pharmacopeia (USP) | Any Other Individual Impurity | ≤ 0.5 | [2] |

Note: These limits apply to each individual unspecified impurity.

Analytical Control Strategy

The control of this compound requires a validated, stability-indicating analytical method capable of separating it from the guaifenesin API and other related substances. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Detailed Experimental Protocol (Example HPLC Method)

The following protocol is a composite example based on published methods for the analysis of guaifenesin and its impurities.[2][3] Method validation as per ICH Q2(R1) guidelines is required to demonstrate suitability for its intended purpose.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |

| Column | Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid : Methanol (90:10 v/v) |

| Mobile Phase B | 0.02 M Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 3.2 with phosphoric acid : Methanol (10:90 v/v) |

| Gradient Program | Time (min) / %B: 0/0, 50/40, 52/0, 60/0 |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 273 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile : Water (80:20 v/v) |

System Suitability: The method must be verified before use by checking parameters such as resolution between guaifenesin and its known impurities, peak tailing, and reproducibility (%RSD of replicate injections). A resolution of ≥2.0 between adjacent impurity peaks is generally required.

Conclusion

The control of the positional isomer this compound is a key consideration in the manufacturing of high-quality guaifenesin API. Its origin as a process-related impurity necessitates strict control of the starting material, guaiacol. Although not typically specified by name in major pharmacopeias, its concentration is limited by the general thresholds for unspecified or "other" individual impurities.

Robust analytical methods, primarily stability-indicating HPLC-UV, are essential for the accurate quantification of this impurity. By implementing rigorous sourcing and analytical strategies, pharmaceutical manufacturers can ensure that guaifenesin products meet the required standards for purity, safety, and efficacy.

References

Discovery and history of 3-(3-Methoxyphenoxy)propane-1,2-diol

An In-depth Technical Guide to 3-(3-Methoxyphenoxy)propane-1,2-diol

Abstract

This technical guide provides a comprehensive overview of this compound, a less-studied positional isomer of the widely used expectorant, Guaifenesin. Due to the limited direct research on the 3-methoxy isomer, this document synthesizes information from closely related and commercially significant compounds, including Guaifenesin (the 2-methoxy isomer) and Mephenoxalone. The guide covers the historical context of related compounds, plausible synthetic routes, characterization techniques, and inferred pharmacological properties. It also addresses its potential role as a process-related impurity in pharmaceutical manufacturing. This paper aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the broader class of aryloxypropanediols and to highlight the existing knowledge gap regarding the 3-methoxy isomer, thereby suggesting avenues for future research.

Introduction to Aryloxypropanediols

Aryloxypropanediols are a class of organic compounds characterized by an aryloxy group linked to a propane-1,2-diol moiety. This structural motif is of significant interest in medicinal chemistry and has given rise to several commercially successful drugs. The versatility of the aromatic ring allows for various substitutions, leading to a wide range of pharmacological activities.

This compound is a specific positional isomer within the methoxyphenoxypropanediol family. Unlike its well-documented ortho isomer, 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin), the meta-substituted counterpart has not been the subject of extensive research. Consequently, its discovery, history, and pharmacological profile are not well-defined in the scientific literature. This guide will, therefore, leverage the substantial body of knowledge on its isomers to provide a comprehensive understanding of its likely chemical and biological properties.

Historical Context of Related Compounds

While a specific history for this compound is not available, the development of its related compounds provides a valuable historical context for the therapeutic interest in this chemical class.

-

Guaifenesin (3-(2-Methoxyphenoxy)propane-1,2-diol): Also known as glyceryl guaiacolate, Guaifenesin has a long history of use as an expectorant. It is a common ingredient in over-the-counter cough and cold medications, valued for its ability to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, thereby facilitating their removal.

-

Mephenoxalone (5-[(2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one): Though not a propanediol itself, Mephenoxalone is a closely related derivative. It was first approved in 1961 and has been used as a muscle relaxant and mild anxiolytic. Its mechanism of action involves the depression of the polysynaptic reflex arc in the spinal cord, leading to a reduction in muscle spasms. The history of Mephenoxalone highlights the early exploration of aryloxypropanediol derivatives for their effects on the central nervous system.

Synthesis and Characterization

The synthesis of this compound would likely follow established protocols for the preparation of aryloxypropanediols. A common method involves the reaction of a substituted phenol with a glycidol or a related three-carbon synthon under basic conditions.

General Synthetic Pathway

The synthesis proceeds via a nucleophilic attack of the phenoxide ion on the epoxide ring of glycidol. The regioselectivity of this reaction is crucial to ensure the formation of the desired 1,2-diol isomer over the 1,3-diol.

Caption: General synthetic scheme for this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound, based on general procedures for related compounds.

-

Reaction Setup: To a solution of 3-methoxyphenol in a suitable solvent such as ethanol, an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added to generate the corresponding phenoxide in situ.

-

Addition of Glycidol: Glycidol is then added dropwise to the reaction mixture at a controlled temperature to manage any exothermic reaction.

-

Reaction Monitoring: The reaction is stirred at room temperature or gentle heat until completion, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is neutralized with a dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Characterization

The structural elucidation of the synthesized compound would be performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the propane-1,2-diol moiety.

-

Mass Spectrometry (MS): MS would be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound.

Physicochemical and Pharmacological Data

| Property | 3-(2-Methoxyphenoxy)propane-1,2-diol (Guaifenesin) | This compound |

| CAS Number | 93-14-1 | Not assigned |

| Molecular Formula | C₁₀H₁₄O₄ | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol | 198.22 g/mol |

| Melting Point | 78.5 °C | Not reported |

| Primary Indication | Expectorant | Not reported |

| Mechanism of Action | Increases respiratory tract fluid secretions | Not reported |

Potential Pharmacological Activity and Signaling Pathways

The pharmacological profile of this compound has not been elucidated. However, based on the activities of its isomers and related compounds, several possibilities can be hypothesized. The shift of the methoxy group from the ortho to the meta position can significantly alter the molecule's electronic distribution and steric profile, potentially leading to a different pharmacological activity.

Given that Mephenoxalone, a related compound, acts as a central nervous system depressant and muscle relaxant, it is plausible that this compound could exhibit similar properties. The mechanism of such an action typically involves the modulation of neuronal signaling in the central nervous system.

Caption: Hypothesized signaling pathway for CNS depressant activity.

Potential Role as a Process-Related Impurity

In the synthesis of pharmacologically active aryloxypropanediols, positional isomers are often considered process-related impurities. For instance, in the large-scale production of Guaifenesin from 2-methoxyphenol, the presence of 3-methoxyphenol or 4-methoxyphenol as an impurity in the starting material could lead to the formation of this compound and 3-(4-Methoxyphenoxy)propane-1,2-diol, respectively.

The identification and control of such impurities are critical in drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. Regulatory agencies require that impurities above a certain threshold (typically 0.1%) be identified and characterized.

Future Research Directions

The significant lack of data on this compound presents a clear opportunity for future research. Key areas for investigation include:

-

Synthesis and Purification: Development of a robust and scalable synthetic route to obtain the pure compound, free from its isomers.

-

Physicochemical Characterization: Full characterization of its physical and chemical properties, including its crystal structure.

-

Pharmacological Screening: A comprehensive screening program to determine its biological activity. This could include assays for expectorant, muscle relaxant, anxiolytic, and other CNS-related activities.

-

Toxicology Studies: Evaluation of its safety profile to understand any potential risks.

-

Metabolism and Pharmacokinetics: Studies to understand how the compound is absorbed, distributed, metabolized, and excreted by the body.

Conclusion

This compound remains a largely unexplored member of the pharmacologically significant aryloxypropanediol family. While direct data is scarce, a review of its isomers, Guaifenesin and Mephenoxalone, provides a framework for understanding its potential synthesis, properties, and biological activities. Its probable role as a process-related impurity in the synthesis of other drugs underscores the importance of its characterization. This guide consolidates the available contextual information and highlights the need for further research to unlock the potential of this compound, either as a novel therapeutic agent or as a well-understood pharmaceutical impurity.

Methodological & Application

Application Notes and Protocols for the Regioselective Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenoxy)propane-1,2-diol is a positional isomer of the well-known active pharmaceutical ingredient guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol). While guaifenesin is widely utilized for its expectorant and muscle relaxant properties, the pharmacological profile of its meta-substituted counterpart is less explored, presenting an opportunity for investigation in drug discovery and development.[1] The regioselective synthesis of this compound is crucial to ensure the desired biological activity and to avoid the presence of isomeric impurities.

The primary and most effective method for the regioselective synthesis of this compound involves the nucleophilic ring-opening of an epoxide, such as glycidol or epichlorohydrin, with 3-methoxyphenoxide. This reaction proceeds via an SN2 mechanism, where the phenoxide anion preferentially attacks the least sterically hindered carbon of the epoxide ring, leading to the desired 1,2-diol product with high regioselectivity.

This document provides detailed application notes and experimental protocols for the synthesis of this compound, intended to guide researchers in the efficient and selective preparation of this compound for further study.

Synthetic Pathways and Regioselectivity

The synthesis of this compound can be approached through two main regioselective routes involving the reaction of 3-methoxyphenol with a three-carbon epoxide. The regioselectivity is governed by the nucleophilic attack of the 3-methoxyphenoxide at the terminal carbon of the epoxide.

Below is a diagram illustrating the key synthetic pathways.

Caption: Key synthetic pathways to this compound.

Experimental Protocols

Two primary protocols for the regioselective synthesis of this compound are detailed below. These protocols are based on established methodologies for the synthesis of analogous aryl-glycerol ethers.

Protocol 1: Reaction of 3-Methoxyphenol with Glycidol

This protocol is advantageous due to its directness, though careful control of reaction conditions is necessary to minimize side reactions.

Materials:

-

3-Methoxyphenol

-

Glycidol

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Solvent (e.g., Ethanol, Methanol, or water)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Hydrochloric acid (HCl), dilute solution for neutralization

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol in the chosen solvent.

-

Add a stoichiometric equivalent of a base (e.g., NaOH or K2CO3) to the solution to form the 3-methoxyphenoxide in situ.

-

Stir the mixture at room temperature for 30 minutes.

-

Add glycidol (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for a period of 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute HCl solution.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Protocol 2: Reaction of 3-Methoxyphenol with Epichlorohydrin

This two-step protocol involves the formation of an epoxide intermediate followed by hydrolysis.

Materials:

-

3-Methoxyphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB), optional

-

Solvent (e.g., Water, Toluene, or a biphasic system)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Sulfuric acid (H2SO4), dilute solution for hydrolysis

Procedure: Step 1: Synthesis of 1-(3-methoxyphenoxy)-2,3-epoxypropane

-

Prepare a solution of 3-methoxyphenol and a stoichiometric amount of NaOH in water or a suitable solvent system. A phase-transfer catalyst can be added if a biphasic system is used.

-

Add epichlorohydrin dropwise to the stirred solution at a controlled temperature (typically 25-50 °C).

-

Stir the reaction mixture vigorously for 4-8 hours until the reaction is complete (monitored by TLC).

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO4 or Na2SO4.

-

Concentrate the organic phase under reduced pressure to yield the crude epoxide intermediate. This intermediate can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Hydrolysis to this compound

-

Dissolve the crude 1-(3-methoxyphenoxy)-2,3-epoxypropane in a suitable solvent (e.g., acetone, dioxane, or water).

-

Add a dilute solution of sulfuric acid.

-

Heat the mixture to 50-80 °C and stir for 2-6 hours until the epoxide is fully consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Remove the organic solvent (if used) under reduced pressure.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Concentrate the solution and purify the resulting diol by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the regioselective synthesis of this compound. Note that specific yields and regioselectivity can vary based on the precise reaction conditions and scale.

| Parameter | Protocol 1 (Glycidol) | Protocol 2 (Epichlorohydrin) |

| Electrophile | Glycidol | Epichlorohydrin |

| Base | NaOH, K2CO3, or other suitable bases | NaOH |

| Solvent | Ethanol, Methanol, Water | Water, Toluene, or biphasic system |

| Reaction Temp. | Reflux (e.g., 65-80 °C) | Step 1: 25-50 °C; Step 2: 50-80 °C |

| Reaction Time | 4 - 12 hours | Step 1: 4-8 hours; Step 2: 2-6 hours |

| Typical Yield | 70-90% | 65-85% (over two steps) |

| Regioselectivity | High (>95:5) | High (>95:5) |

| Purification | Column Chromatography | Column Chromatography or Recrystallization |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of the target compound.

Applications in Drug Development

While the biological activities of this compound are not as extensively documented as its ortho-isomer, guaifenesin, its structural similarity suggests potential as a subject for pharmacological investigation. Areas of interest could include:

-

Expectorant and Mucolytic Activity: Given the established properties of guaifenesin, the meta-isomer warrants investigation for its potential to modulate mucus viscosity and aid in its clearance from the respiratory tract.

-

Muscle Relaxant Properties: The central muscle relaxant effects of related compounds suggest that this compound could be a candidate for screening in models of muscle spasticity and pain.

-

Neurological Applications: Aryl-glycerol ethers have been explored for a range of effects on the central nervous system. The specific substitution pattern of the meta-isomer may lead to a unique pharmacological profile.

The synthesis protocols provided herein offer a reliable means to obtain high-purity this compound for such preclinical investigations. Further research is needed to fully elucidate its pharmacokinetic, pharmacodynamic, and toxicological properties to determine its potential as a therapeutic agent.

References

Application Note and Protocol: Synthesis of 3-(3-Methoxyphenoxy)propane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(3-methoxyphenoxy)propane-1,2-diol, a valuable aryloxypropanediol intermediate in medicinal and organic chemistry. The synthesis is achieved through the base-catalyzed nucleophilic ring-opening of glycidol by 3-methoxyphenol. This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, details purification methods, and lists characterization techniques. All quantitative data is summarized for clarity, and a complete experimental workflow is provided. While this protocol is specifically for the 3-methoxy isomer, the methodology is based on established procedures for the synthesis of related isomers, such as Guaifenesin (the 2-methoxy analogue).[1][2][3]

Introduction

Aryloxypropanediols are a significant class of organic compounds featuring an aryloxy group and a propanediol moiety.[4] Their structural framework allows for diverse functionalization, making them important building blocks in the synthesis of more complex molecules and pharmacologically active agents.[3][4] The target molecule, this compound, possesses a chiral center, making it a candidate for the development of stereospecific drugs.[4]

The synthesis route described herein involves the reaction of 3-methoxyphenol with glycidol. The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide ion on the less sterically hindered carbon of the glycidol epoxide ring, leading to the desired 1,2-diol product.[3][5] The choice of catalyst and reaction conditions is crucial for achieving high yield and regioselectivity.[4][6]

Reaction Scheme

Caption: Reaction of 3-methoxyphenol with glycidol.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of the isomeric compound, 3-(2-methoxyphenoxy)propane-1,2-diol (Guaifenesin).[1][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) | Volume (mL) | Properties |

| 3-Methoxyphenol | 124.14 | 0.10 | 12.41 | 10.97 | Purity: 96%+, liquid |

| Glycidol | 74.08 | 0.10 | 7.41 | 6.64 | Purity: 96%+, liquid[5] |

| Triethylamine (Et₃N) | 101.19 | 0.005 | 0.51 | 0.70 | Catalyst |

| Ethanol | 46.07 | - | - | 50 | Recrystallization Solvent |

| Toluene | 92.14 | - | - | 100 | Reaction Solvent (Optional) |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Thermometer or temperature probe

-

Dropping funnel

-

Rotary evaporator

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Synthesis Procedure

-